1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound features a unique structure that combines an allyl group, a tetrahydrobenzo[d]thiazole moiety, and a urea functional group, making it a subject of interest in various fields of study.
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives, have been reported to inhibit the c-met receptor tyrosine kinase . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of the c-Met receptor tyrosine kinase can prevent the activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The specific biochemical pathways affected by This compound Inhibition of the c-met receptor tyrosine kinase can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways play crucial roles in cell survival, proliferation, and motility .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been evaluated for their drug-likeness properties, which can impact their bioavailability .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit significant inhibitory activity against cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound can inhibit the c-Met receptor tyrosine kinase, an enzyme that plays a crucial role in cellular processes such as growth, regeneration, and healing . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting the c-Met receptor tyrosine kinase, it can disrupt the signaling pathways that regulate cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by binding to the c-Met receptor tyrosine kinase, it can inhibit the enzyme’s activity, thereby disrupting the signaling pathways that it regulates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-ylamine with allyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in the compound can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrobenzo[d]thiazole moiety.
Reduction: Reduced forms of the urea or allyl groups.
Substitution: Substituted derivatives where the allyl group is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives: These compounds share the tetrahydrobenzo[d]thiazole moiety and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Isoxazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is unique due to its combination of an allyl group, a tetrahydrobenzo[d]thiazole moiety, and a urea functional group
Properties
IUPAC Name |
1-prop-2-enyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h2H,1,3-7H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGJYOTCKQDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.